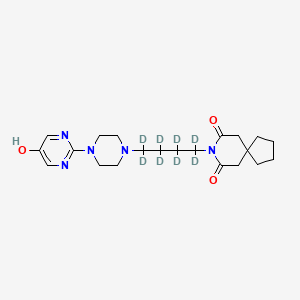

5-Hydroxy Buspirone-d8

Description

BenchChem offers high-quality 5-Hydroxy Buspirone-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy Buspirone-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H31N5O3 |

|---|---|

Molecular Weight |

409.6 g/mol |

IUPAC Name |

8-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2/i3D2,4D2,7D2,8D2 |

InChI Key |

WKAUDMPUKWYRBF-IFBDEUHTSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=C(C=N4)O |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Buspirone-d8

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 5-Hydroxy Buspirone-d8, a deuterated metabolite of the anxiolytic drug Buspirone (B1668070). This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic and pharmacodynamic analyses, and the development of related pharmaceutical compounds.

Introduction

Buspirone is an anxiolytic agent that exerts its therapeutic effects primarily through its interaction with serotonin (B10506) and dopamine (B1211576) receptors.[1][2] It is extensively metabolized in the body, with 5-Hydroxy Buspirone being one of its major metabolites.[3][4] The deuterated analog, 5-Hydroxy Buspirone-d8, is a critical tool in biomedical research, particularly in studies utilizing mass spectrometry, where it serves as an internal standard for the accurate quantification of the non-deuterated metabolite. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for clear differentiation from the endogenous compound without significantly altering its chemical properties.

Buspirone Signaling Pathway

Buspirone's mechanism of action involves a complex interplay with the serotonergic and dopaminergic systems. It acts as a partial agonist at presynaptic 5-HT1A receptors and as a full agonist at postsynaptic 5-HT1A receptors.[2][5] Additionally, it exhibits antagonist activity at dopamine D2 receptors.[1][6] This dual action contributes to its anxiolytic effects without the sedative properties associated with other anxiolytic drugs.

References

- 1. droracle.ai [droracle.ai]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]

Pharmacokinetics and metabolism of Buspirone to 5-Hydroxy Buspirone

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Buspirone (B1668070) to 5-Hydroxybuspirone

Introduction

Buspirone is a novel anxiolytic agent belonging to the azaspirodecanedione class of drugs, utilized for the short-term treatment of generalized anxiety disorder (GAD) and as a second-line treatment for depression.[1] Its mechanism of action is not fully elucidated but is known to differ from typical anxiolytics like benzodiazepines. Buspirone primarily acts as a partial agonist at serotonin (B10506) 5-HT1A receptors and has a moderate affinity for dopamine (B1211576) D2 receptors.[1][2] It lacks the sedative, anticonvulsant, and muscle-relaxant properties associated with other anxiolytic agents.[1] A comprehensive understanding of its pharmacokinetic profile and metabolic pathways is crucial for its safe and effective clinical use, particularly concerning its extensive first-pass metabolism and the generation of various metabolites.

Pharmacokinetics of Buspirone

Absorption and Bioavailability Following oral administration, buspirone is rapidly and well-absorbed.[1][3][4] Peak plasma concentrations (Tmax) are typically reached within 40 to 90 minutes.[1][4][5] However, the drug undergoes extensive first-pass metabolism, primarily in the liver, which results in a low and variable absolute bioavailability of approximately 4% to 5%.[3][4][6]

The presence of food can significantly impact the bioavailability of buspirone. Co-administration with food decreases the extent of first-pass metabolism, leading to an 84% increase in the area under the plasma concentration-time curve (AUC) and a 116% increase in the peak plasma concentration (Cmax).[4][7]

Distribution Buspirone has a large volume of distribution, reported to be 5.3 L/kg.[1][6] It is highly bound to plasma proteins (approximately 86% to 95%), primarily to albumin and alpha-1-acid glycoprotein.[1][3][4] Despite its high protein binding, in vitro studies have shown that buspirone does not displace other highly protein-bound drugs such as digoxin, phenytoin, propranolol, or warfarin.[3][7]

Metabolism Buspirone is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged.[8] The primary metabolic pathway is oxidation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][4][5][9] This process yields several hydroxylated derivatives and a pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP).[1][5][9]

The main metabolic reactions are:

-

Hydroxylation: This occurs on the azaspirodecanedione and pyrimidine (B1678525) rings, producing metabolites such as 5-hydroxybuspirone (5-OH-Bu), 6'-hydroxybuspirone (6'-OH-Bu), and 3'-hydroxybuspirone (3'-OH-Bu).[9][10]

-

N-dealkylation: This reaction cleaves the butyl side chain to form the active metabolite 1-pyrimidinylpiperazine (1-PP).[9][10]

-

N-oxidation: This occurs on the piperazine (B1678402) ring, forming buspirone N-oxide.[9]

While 5-hydroxybuspirone is considered essentially inactive, 6'-hydroxybuspirone is a major active metabolite that likely contributes to the clinical efficacy of buspirone.[2][3][11] The metabolite 1-PP also possesses pharmacological activity, estimated to be about one-quarter of that of buspirone, and is found in significantly higher concentrations in the plasma than the parent drug.[1][7]

Excretion Buspirone and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 29% to 63% of an administered dose is excreted in the urine within 24 hours, primarily as metabolites.[1][4][5] Fecal excretion accounts for another 18% to 38% of the dose.[1][4][5] The elimination half-life of unchanged buspirone is relatively short, averaging about 2 to 3 hours.[1][4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for buspirone and its metabolites.

Table 1: Pharmacokinetic Parameters of Buspirone in Healthy Adults

| Parameter | Value | Reference(s) |

| Bioavailability | ~4-5% | [3][4][6] |

| Tmax (Time to Peak Concentration) | 40-90 minutes | [1][4][5] |

| Cmax (Peak Plasma Concentration) | 1-6 ng/mL (after 20 mg dose) | [1] |

| AUC (Area Under the Curve) | Increases with dose (linear pharmacokinetics) | [6] |

| Volume of Distribution (Vd) | 5.3 L/kg | [1][6] |

| Systemic Clearance | 1.7 L/h/kg | [1][6] |

| Elimination Half-life (t½) | 2-3 hours (mean range 2-11 hours) | [1][3][4] |

| Protein Binding | 86-95% | [1][3][4] |

Table 2: In Vitro Michaelis-Menten Constants (Km) for Buspirone Metabolite Formation in Human Liver Microsomes (HLMs)

| Metabolite | Apparent Km (μM) | Reference(s) |

| 1-pyrimidinylpiperazine (1-PP) | 8.7 | [9] |

| Buspirone N-oxide | 34.0 | [9] |

| 3'-hydroxybuspirone (3'-OH-Bu) | 4.3 | [9] |

| 5-hydroxybuspirone (5-OH-Bu) | 11.4 / 514 | [9] |

| 6'-hydroxybuspirone (6'-OH-Bu) | 8.8 | [9] |

Experimental Protocols

In Vitro Metabolism Studies Using Human Liver Microsomes (HLMs)

A common methodology to investigate the metabolism of buspirone involves in vitro incubations with human liver microsomes.

-

Objective: To identify the metabolic pathways and the specific cytochrome P450 isoforms responsible for buspirone metabolism.[9]

-

Methodology:

-

Incubation: Buspirone is incubated with pooled human liver microsomes in the presence of an NADPH-generating system (which is necessary for CYP450 enzyme activity).[9][10]

-

Inhibition: To identify the specific CYP isoforms, incubations are performed in the presence of selective chemical inhibitors. For example, ketoconazole (B1673606) is used as a potent and selective inhibitor of CYP3A4.[9][12]

-

Recombinant Enzymes: Buspirone is incubated with individual recombinant human CYP450 enzymes (e.g., rCYP3A4, rCYP2D6) to confirm the contribution of each isoform to the formation of specific metabolites.[9][12]

-

Sample Analysis: Following incubation, the reaction is stopped, and the samples are processed (e.g., by protein precipitation or solid-phase extraction). The concentrations of the parent drug and its metabolites are then quantified using analytical techniques like HPLC or LC-MS/MS.[10]

-

-

Key Findings: Such studies have demonstrated that CYP3A4 is the primary enzyme responsible for the metabolism of buspirone, catalyzing the formation of all major metabolites, including 5-hydroxybuspirone.[9][12] The overall metabolism rate of buspirone by CYP3A4 is significantly greater than by other isoforms like CYP2D6 or CYP3A5.[9][12]

Clinical Pharmacokinetic Studies in Humans

-

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of buspirone and its metabolites in human subjects.

-

Methodology:

-

Study Design: Typically, a single-dose, randomized, two-treatment crossover study design is employed.[13] Studies may be conducted under fasting or fed conditions to assess the effect of food.[7][14]

-

Subjects: Healthy male and female volunteers are recruited.[14] Exclusion criteria often include a history of drug/alcohol abuse, hypersensitivity to buspirone, and use of prescription or over-the-counter medications for a specified period before the study.[13][14]

-

Dosing: Subjects receive a single oral dose of buspirone (e.g., 20 mg or 30 mg).[6][7]

-

Blood Sampling: Venous blood samples are collected at predetermined time points, such as pre-dose (0 hours) and at various intervals post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[13] Plasma is separated and stored frozen until analysis.[13]

-

Sample Analysis: Plasma concentrations of buspirone and its metabolites (like 1-PP and 5-hydroxybuspirone) are determined using a validated analytical method, typically LC-MS/MS, due to its high sensitivity and specificity.[15][16]

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To accurately and sensitively quantify buspirone and its metabolites in biological matrices like plasma.

-

Methodology:

-

Sample Preparation: An extraction step is performed to isolate the analytes from plasma proteins and other interfering substances. Solid-phase extraction (SPE) is a common technique used for this purpose.[15][16] An internal standard (e.g., a deuterated version of the analyte like buspirone-d8) is added before extraction to correct for variability.[15]

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a reverse-phase column (e.g., C18) using a specific mobile phase.[15][16]

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard (e.g., for buspirone, m/z 386.24 → 122.10).[15][16]

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown samples is determined. The method is validated for linearity, precision, accuracy, and stability.[15][16]

-

Visualizations

Caption: Metabolic pathway of Buspirone via CYP3A4.

Caption: Experimental workflow for a clinical pharmacokinetic study.

Conclusion

The pharmacokinetics of buspirone are characterized by rapid absorption followed by extensive first-pass metabolism, primarily mediated by the CYP3A4 enzyme, resulting in low bioavailability. This metabolic process generates several derivatives, including the essentially inactive 5-hydroxybuspirone and the pharmacologically active metabolites 6'-hydroxybuspirone and 1-pyrimidinylpiperazine (1-PP), which likely contribute to the overall therapeutic effect of the drug. The significant role of CYP3A4 in buspirone's clearance makes it susceptible to drug-drug interactions with inhibitors and inducers of this enzyme. A thorough understanding of these metabolic and pharmacokinetic principles, supported by robust experimental and analytical methodologies, is essential for optimizing buspirone therapy and for the development of future anxiolytic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Buspirone - Wikipedia [en.wikipedia.org]

- 3. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. scispace.com [scispace.com]

- 9. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]

The Role of 5-Hydroxy Buspirone-d8 in Modern Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of 5-Hydroxy Buspirone-d8 in the study of drug metabolism, with a specific focus on its application in the bioanalysis of its non-deuterated counterpart, 5-hydroxybuspirone, a significant metabolite of the anxiolytic drug buspirone (B1668070). This document will delve into the metabolic pathways of buspirone, the importance of deuterated internal standards, detailed experimental protocols, and the presentation of relevant quantitative data.

Introduction: Buspirone Metabolism and the Significance of its Metabolites

Buspirone, an anxiolytic agent, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This metabolic process leads to the formation of several hydroxylated derivatives and a pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP).[1][2] Among the hydroxylated metabolites, 5-hydroxybuspirone is a notable product of this oxidative metabolism.[1][3] Understanding the pharmacokinetic profile of these metabolites is crucial for a complete characterization of the drug's overall activity and potential for drug-drug interactions.

The Pivotal Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results. Deuterated compounds, such as 5-Hydroxy Buspirone-d8, are ideal internal standards because they are chemically identical to the analyte of interest (5-hydroxybuspirone) but have a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The co-elution of the analyte and its deuterated internal standard during chromatographic separation ensures that any variations in sample preparation, injection volume, and ionization efficiency are compensated for, leading to highly reliable quantification.

Metabolic Pathway of Buspirone

The primary metabolic pathway of buspirone involves oxidation by CYP3A4, leading to the formation of various metabolites. The hydroxylation of the pyrimidinyl ring results in the formation of 5-hydroxybuspirone.

Experimental Protocols for Quantification of 5-Hydroxybuspirone

The following section outlines a representative experimental protocol for the quantification of 5-hydroxybuspirone in human plasma using 5-Hydroxy Buspirone-d8 as an internal standard via LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices like plasma.

-

Plasma Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of a working solution of 5-Hydroxy Buspirone-d8 (internal standard).

-

Conditioning of SPE Cartridge: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

Tandem Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) -> Product Ion (Q3) | |

| 5-hydroxybuspirone | To be determined empirically (e.g., m/z 402.2 -> 122.1) |

| 5-Hydroxy Buspirone-d8 | To be determined empirically (e.g., m/z 410.3 -> 122.1) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Note: The specific MRM transitions and collision energies should be optimized for the specific instrument being used.

Workflow for Bioanalytical Method Validation

The validation of the bioanalytical method is crucial to ensure its reliability and reproducibility. The following diagram outlines the key steps in the validation process.

Quantitative Data Presentation

| Parameter | Buspirone | 1-Pyrimidinylpiperazine (1-PP) |

| Cmax (ng/mL) | 1 - 6 | ~4.5-fold higher than buspirone |

| Tmax (h) | 0.7 - 1.5 | - |

| AUC (ng·h/mL) | Variable | - |

| t1/2 (h) | 2 - 3 | ~6.1 |

Data is compiled from various pharmacokinetic studies and may vary depending on the study population and design.

Conclusion

5-Hydroxy Buspirone-d8 is an indispensable tool for the accurate and precise quantification of the buspirone metabolite, 5-hydroxybuspirone, in drug metabolism studies. Its use as an internal standard in LC-MS/MS assays allows researchers to overcome the challenges associated with bioanalytical variability, thereby generating reliable pharmacokinetic data. A thorough understanding of buspirone's metabolic pathways and the implementation of validated analytical methods, as outlined in this guide, are fundamental to advancing our knowledge of this important anxiolytic agent and ensuring the safety and efficacy of its therapeutic use.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Pharmacokinetics of a newly identified active metabolite of buspirone after administration of buspirone over its therapeutic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the pursuit of precise and reliable data is paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy.[1][2][3] This in-depth technical guide explores the core principles, advantages, limitations, and practical applications of deuterated internal standards in bioanalysis.

Core Principles: The "Identical Twin" Approach

The fundamental principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1][3] By substituting one or more hydrogen atoms with its heavier, stable isotope deuterium (B1214612) (²H or D), a molecule is created that is chemically analogous to the parent analyte but has a different mass.[4][5][6] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[4]

When a known amount of the deuterated standard is added to a sample at the beginning of the workflow, it acts as a "molecular anchor," experiencing the same procedural variations as the target analyte.[3][4] These variations can include:

-

Sample Preparation: Losses during extraction, dilution, or reconstitution.[7]

-

Chromatographic Separation: Minor fluctuations in retention time.

-

Mass Spectrometric Detection: Ion suppression or enhancement due to matrix effects.[8][9]

Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[3] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the quantitative results.[1][7]

The Bioanalytical Workflow with a Deuterated Internal Standard

The following diagram illustrates a typical bioanalytical workflow incorporating a deuterated internal standard.

Caption: A generalized workflow for bioanalysis using a deuterated internal standard.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs.

-

Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization by co-eluting matrix components, are a major challenge in bioanalysis.[8][9] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization.[8][10]

-

Improved Accuracy and Precision: By correcting for variability throughout the analytical process, deuterated internal standards significantly enhance the accuracy and precision of the results.[1]

-

Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of deuterated internal standards in ensuring the reliability of bioanalytical data.[1][8] The EMA, for instance, has noted that over 90% of submissions incorporate stable isotope-labeled internal standards.[8]

Limitations and Considerations

While deuterated internal standards are the preferred choice, they are not without potential limitations.

-

Chromatographic Separation (Isotope Effect): The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times between the analyte and the internal standard.[11][12][13] This can be problematic if the separation is significant and the two compounds elute in regions of differing matrix effects.[13]

-

Isotopic Exchange: Deuterium atoms at certain positions in a molecule can be susceptible to exchange with hydrogen atoms from the solvent or matrix, compromising the integrity of the standard.[14][15] Therefore, careful consideration must be given to the position of the deuterium labels during the synthesis of the standard.[16]

-

Cost and Availability: The synthesis of custom deuterated internal standards can be more expensive and time-consuming compared to using a readily available structural analog.[11][12]

Selecting the Appropriate Internal Standard

The decision of which internal standard to use is a critical step in method development. The following decision tree provides a logical approach to this selection process.

Caption: A decision tree for selecting an appropriate internal standard in bioanalysis.

Quantitative Data: Performance Comparison of Internal Standards

The choice of internal standard has a significant impact on assay performance. The following table summarizes representative data comparing different types of internal standards.

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |

| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |

| 10 | 101.2 | 3.1 | 99.1 | |

| 100 | 99.8 | 2.5 | 100.5 | |

| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |

| 10 | 100.5 | 2.9 | 99.6 | |

| 100 | 100.1 | 2.2 | 101.0 | |

| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |

| 10 | 88.9 | 10.5 | 78.9 | |

| 100 | 92.1 | 8.7 | 82.3 | |

| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[1] |

As the data illustrates, both deuterated and ¹³C-labeled internal standards significantly outperform the structural analog in terms of accuracy, precision, and mitigation of matrix effects.

Experimental Protocols for Method Validation

Thorough validation is crucial to ensure the reliability of a bioanalytical method using a deuterated internal standard. Key experiments include selectivity, matrix effect, and stability assessments.

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[1]

Protocol:

-

Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).[1]

-

Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.[1]

-

Process a second set of blank samples spiked only with the deuterated internal standard at its working concentration.

-

Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[1]

-

Analyze the processed samples by LC-MS/MS and evaluate the chromatograms for any interfering peaks.

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[1]

Protocol:

-

Obtain at least six different sources of blank biological matrix.[1]

-

Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in Set A) / (Peak area in Set B).[1]

-

Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.[1]

-

The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[1][2]

Stability

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.[1]

Protocol:

-

Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.[1]

-

Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.[1]

-

Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a defined period.

-

Compare the mean concentrations of the stability samples to those of freshly prepared QC samples. The deviation should be within acceptable limits (typically ±15%).

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing a robust solution for mitigating variability and ensuring the highest quality of quantitative data. While considerations regarding potential isotopic effects and the cost of synthesis are important, the significant improvements in accuracy, precision, and reliability often justify their use. By understanding the core principles, advantages, and limitations of deuterated internal standards, and by implementing rigorous experimental validation, researchers, scientists, and drug development professionals can enhance the quality and defensibility of their bioanalytical data, ultimately contributing to the successful development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. bioanalysisjournal.com [bioanalysisjournal.com]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Hydroxy Buspirone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 5-Hydroxy Buspirone-d8, a deuterated metabolite of the anxiolytic drug buspirone (B1668070). This document synthesizes available data on its pharmacological activity, metabolic pathways, and the experimental methodologies used for its characterization. The inclusion of deuterated isotopes like deuterium (B1214612) (d8) in 5-Hydroxy Buspirone makes it a valuable tool in pharmacokinetic and metabolic studies, allowing for its differentiation from its endogenous or non-labeled counterparts in mass spectrometry analyses. While its direct pharmacological effects have been subject to some debate in the scientific literature, this guide aims to present a balanced view based on current findings.

Introduction to Buspirone and its Metabolism

Buspirone is an anxiolytic agent belonging to the azapirone class of drugs. Its primary mechanism of action is mediated through its partial agonism at serotonin (B10506) 5-HT1A receptors. Unlike benzodiazepines, buspirone does not exert its effects via the GABAergic system. Upon oral administration, buspirone undergoes extensive first-pass metabolism, primarily in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process yields several derivatives, with three major metabolites identified: 1-(2-pyrimidinyl)-piperazine (1-PP), 6-hydroxybuspirone, and 5-hydroxybuspirone.[1][2] The deuterated form, 5-Hydroxy Buspirone-d8, is functionally analogous to its non-deuterated counterpart and serves as an internal standard in analytical studies.

The Metabolic Pathway of Buspirone

The biotransformation of buspirone is a complex process involving hydroxylation and N-dealkylation. The formation of 5-hydroxybuspirone occurs via aromatic hydroxylation on the pyrimidine (B1678525) ring. The following diagram illustrates the primary metabolic pathways of buspirone.

Pharmacological Activity of Buspirone and its Metabolites

The pharmacological effects of buspirone are not solely attributable to the parent compound but also to its active metabolites, which exhibit their own distinct receptor binding profiles and functional activities.

Receptor Binding Affinity

The following table summarizes the reported receptor binding affinities (Ki, IC50, or EC50 values) of buspirone and its major metabolites at key receptors. It is important to note the conflicting data regarding the activity of 5-hydroxybuspirone. While an earlier study by Jajoo et al. (1989) reported it as "essentially inactive,"[3] a more recent study referenced in the literature provides a Ki value for its interaction with the dopamine (B1211576) D3 receptor.[4]

| Compound | Receptor | Binding Affinity (nM) | Reference |

| Buspirone | 5-HT1A | IC50: 24 | [5] |

| Dopamine D2 | IC50: 380 | [5] | |

| Dopamine D3 | Ki: 98 | [4] | |

| 6-Hydroxybuspirone | 5-HT1A (dorsal raphe) | EC50: 1000 ± 300 | [6] |

| 5-HT1A (hippocampus) | EC50: 4000 ± 600 | [6] | |

| Dopamine D2 | IC50: 3100 | [7] | |

| Dopamine D3 | IC50: 4900 | [7] | |

| Dopamine D4 | IC50: 850 | [7] | |

| 1-Pyrimidinylpiperazine (1-PP) | 5-HT1A | Intrinsic Activity: 0.312 (relative to 8-OH-DPAT) | [8] |

| α2-adrenergic | Potent Antagonist | [9] | |

| 5-Hydroxybuspirone | Dopamine D3 | Ki: 261 | [4] |

| Other Receptors | Reported as "essentially inactive" in an early study | [3] |

Functional Activity and Signaling Pathways

Buspirone and its active metabolite, 6-hydroxybuspirone, act as partial agonists at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonergic neurons, while the activation of postsynaptic receptors mediates the anxiolytic effects. The metabolite 1-PP is a potent antagonist at α2-adrenergic receptors.[9] The functional activity of 5-hydroxybuspirone, particularly at the dopamine D3 receptor, suggests a potential role in modulating dopaminergic neurotransmission.

The following diagram illustrates a hypothetical signaling pathway for a 5-HT1A receptor agonist like buspirone or 6-hydroxybuspirone.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the study of 5-Hydroxy Buspirone-d8.

In Vitro Metabolism of Buspirone

Objective: To identify and quantify the metabolites of buspirone, including 5-hydroxybuspirone, produced by liver microsomes.

Methodology:

-

Incubation: Buspirone is incubated with human liver microsomes (HLMs) in the presence of an NADPH-generating system. A typical incubation mixture would contain HLMs (e.g., 0.5 mg/mL), buspirone (at various concentrations), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites. 5-Hydroxy Buspirone-d8 would be used as an internal standard for the quantification of 5-hydroxybuspirone.

The following workflow diagram illustrates this process.

Radioligand Binding Assay

Objective: To determine the binding affinity of 5-hydroxybuspirone for a specific receptor (e.g., 5-HT1A or dopamine D3).

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Competition Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (5-hydroxybuspirone).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Conclusion

5-Hydroxy Buspirone-d8 is a crucial tool for the analytical and pharmacokinetic investigation of buspirone's metabolism. While early research suggested that 5-hydroxybuspirone is pharmacologically inactive, more recent evidence indicates a potential interaction with the dopamine D3 receptor. This highlights the need for further investigation to fully elucidate its pharmacological profile and potential contribution to the overall therapeutic effects of buspirone. The conflicting reports underscore the importance of rigorous, modern pharmacological and analytical techniques in drug metabolism and pharmacodynamics research. Future studies should focus on comprehensive receptor screening and functional assays to clarify the activity of 5-hydroxybuspirone and its potential role in the central nervous system.

References

- 1. Metabolism of the antianxiety drug buspirone in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buspirone - Wikipedia [en.wikipedia.org]

Isotopic Labeling of Buspirone Metabolites: An In-depth Technical Guide for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of buspirone (B1668070) and its metabolites for research purposes. Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive metabolism, and the use of isotopically labeled analogues is crucial for elucidating its metabolic pathways, quantifying metabolites, and understanding its pharmacokinetic profile. This document details experimental protocols, presents quantitative data in a structured format, and provides visualizations of key pathways and workflows.

Introduction to Buspirone Metabolism

Buspirone is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The main metabolic pathways include N-dealkylation, hydroxylation, and N-oxidation[1][2]. The major metabolites of buspirone include:

-

1-(2-Pyrimidinyl)piperazine (1-PP): A pharmacologically active metabolite formed through N-dealkylation of the butyl side chain[1][3]. 1-PP exhibits about a quarter of the pharmacological activity of the parent drug[3].

-

5-Hydroxybuspirone (5-OH-Buspirone): A product of aromatic hydroxylation[2].

-

6'-Hydroxybuspirone (6'-OH-Buspirone): A major metabolite resulting from hydroxylation on the spiro ring system[1][2].

-

3'-Hydroxybuspirone (3'-OH-Buspirone): Another hydroxylated metabolite[1].

-

Buspirone N-oxide: Formed by N-oxidation on the piperazine (B1678402) ring[1].

The extensive first-pass metabolism of buspirone results in low bioavailability of the parent drug, making the study of its metabolites particularly important for understanding its overall pharmacological effect[4].

Isotopic Labeling Strategies for Buspirone and its Metabolites

Isotopic labeling is an indispensable tool in drug metabolism research. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as well as the radioisotope carbon-14 (B1195169) (¹⁴C), are commonly used.

Applications of Isotopically Labeled Buspirone:

-

Metabolite Identification: Labeled compounds help in distinguishing drug-related material from endogenous compounds in complex biological matrices.

-

Quantitative Analysis: Isotopically labeled analogues, particularly deuterated or ¹³C-labeled compounds, serve as ideal internal standards in mass spectrometry-based quantification assays, correcting for matrix effects and variations in sample processing[5].

-

Pharmacokinetic (PK) Studies: Radiolabeled compounds (e.g., ¹⁴C-buspirone) are used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the drug and its metabolites throughout the body[6].

-

Reaction Mechanism Studies: Isotopic labeling can be used to investigate the mechanisms of enzymatic reactions involved in metabolism.

Data Presentation

Pharmacokinetic Parameters of Buspirone and 1-PP

The following table summarizes key pharmacokinetic parameters for buspirone and its major active metabolite, 1-PP, in humans.

| Parameter | Buspirone | 1-Pyrimidinylpiperazine (1-PP) | Reference |

| Tmax (hours) | 0.67 - 1.5 | ~2 | [4] |

| Cmax (ng/mL) | 1 - 6 (for a 20 mg dose) | Higher than buspirone | [3][4] |

| Elimination Half-life (hours) | 2 - 3 | Approximately double that of buspirone | [3][4] |

| Plasma Protein Binding | ~95% | N/A | [6] |

| Bioavailability | ~4% | N/A | [7] |

In Vitro Metabolism of Buspirone in Human Liver Microsomes

The following table presents the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of major buspirone metabolites in human liver microsomes (HLMs).

| Metabolite | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) |

| 1-PP | 8.7 | 134 |

| Buspirone N-oxide | 34.0 | 58 |

| 3'-OH-Buspirone | 4.3 | 47 |

| 5-OH-Buspirone | 11.4 / 514 | 55 / 179 |

| 6'-OH-Buspirone | 8.8 | 213 |

Data adapted from Zhu et al. (2005)[1][2].

Experimental Protocols

General Synthesis Strategy for Isotopically Labeled Buspirone

Detailed, step-by-step protocols for the synthesis of isotopically labeled buspirone metabolites are often proprietary. However, a general strategy can be outlined based on the known synthesis of buspirone and general isotopic labeling techniques. The synthesis of buspirone typically involves the condensation of 1-(2-pyrimidinyl)piperazine with a suitable four-carbon side chain attached to the 8-azaspiro[4.5]decane-7,9-dione moiety.

Introducing Isotopic Labels:

-

¹³C or ¹⁵N Labels: Labeled precursors can be introduced during the synthesis of the pyrimidinylpiperazine ring or the azaspirodecanedione ring system. For example, using ¹³C- or ¹⁵N-labeled guanidine (B92328) to construct the pyrimidine (B1678525) ring.

-

Deuterium Labels: Deuterium can be introduced at various positions. For example, using deuterated reagents during the reduction steps of the synthesis or through exchange reactions on the final molecule or its precursors.

In Vitro Metabolism of Buspirone in Human Liver Microsomes

This protocol describes a typical experiment to study the metabolism of buspirone using human liver microsomes.

Materials:

-

Buspirone (or isotopically labeled buspirone)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., deuterated buspirone for LC-MS/MS analysis)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing buspirone, HLMs, and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze the formation of metabolites using LC-MS/MS.

LC-MS/MS Analysis of Buspirone and its Metabolites

This protocol outlines a general method for the quantification of buspirone and its metabolites in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for buspirone and each metabolite are monitored.

-

Internal Standard: An isotopically labeled analogue of buspirone (e.g., buspirone-d8) is used for accurate quantification[5].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Stability of 5-Hydroxy Buspirone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy Buspirone-d8 is the deuterated analog of 5-Hydroxy Buspirone (B1668070), a principal active metabolite of the anxiolytic drug Buspirone.[1][2] Its primary application is as an internal standard in pharmacokinetic and metabolic studies, where its distinct mass allows for precise quantification of Buspirone and its metabolites.[1][3] The deuterium (B1214612) labeling is intended to enhance stability and provide a unique mass signature for mass spectrometric analysis.[1] This technical guide outlines a preliminary investigation into the stability of 5-Hydroxy Buspirone-d8, providing a framework for researchers and drug development professionals. The experimental protocols and potential degradation pathways are based on established stability testing guidelines and published data on the parent compound, Buspirone.[4][5][6]

Physicochemical Properties and Storage

5-Hydroxy Buspirone-d8 is a hygroscopic compound.[1] For optimal stability, it is recommended to be stored at -20°C under an inert atmosphere to minimize degradation and isotopic exchange.[1] While stable in its solid form, it may be susceptible to deuterium-hydrogen exchange in protic solvents, particularly under conditions of extreme pH or elevated temperature.[1]

Experimental Protocols

A foundational aspect of determining the stability of a pharmaceutical compound involves subjecting it to a series of stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines. This process, known as forced degradation, helps to identify potential degradation products and elucidate degradation pathways.

Forced Degradation Study Protocol

The following protocol is a recommended approach for the forced degradation study of 5-Hydroxy Buspirone-d8.

1. Preparation of Stock Solution:

-

Prepare a stock solution of 5-Hydroxy Buspirone-d8 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N Hydrochloric Acid (HCl) and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N Sodium Hydroxide (NaOH) and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to a dry heat of 105°C for 24 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a period compliant with ICH Q1B guidelines.

3. Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acid and base hydrolyzed samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometric (MS) detector.

Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. Based on methods developed for Buspirone, a reverse-phase HPLC method is recommended.[4][6]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.9) and an organic solvent (e.g., acetonitrile/methanol mixture).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 244 nm and 210 nm, and/or mass spectrometric detection for identification of degradation products.[4][6]

-

Injection Volume: 20 µL.

Data Presentation

The following tables summarize the expected quantitative data from the forced degradation studies. The percentage degradation is calculated based on the reduction in the peak area of the parent compound in the stressed sample compared to an unstressed control.

Table 1: Summary of Forced Degradation Studies of 5-Hydroxy Buspirone-d8

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15% | 2 |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 25% | 3 |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |

| Thermal (Solid) | Dry Heat | 24 hours | 105°C | 5% | 1 |

| Photolytic (Solution) | UV/Fluorescent | ICH Q1B | Ambient | 8% | 1 |

Visualization of Workflows and Pathways

Experimental Workflow

The logical flow of a preliminary stability investigation is depicted in the following diagram.

Caption: Experimental workflow for the forced degradation study of 5-Hydroxy Buspirone-d8.

Potential Degradation Pathway

Based on the known degradation of Buspirone, a potential degradation pathway for 5-Hydroxy Buspirone-d8 under hydrolytic stress could involve the cleavage of the amide bond in the azaspirodecanedione ring system, leading to the formation of a dicarboxylic acid derivative.

Caption: A potential hydrolytic degradation pathway for 5-Hydroxy Buspirone-d8.

Conclusion

This technical guide provides a comprehensive framework for conducting a preliminary stability investigation of 5-Hydroxy Buspirone-d8. The outlined experimental protocols, analytical methods, and data presentation structure are designed to meet the rigorous standards of the pharmaceutical industry. The forced degradation studies are essential for understanding the intrinsic stability of the molecule and for the development of a robust, stability-indicating analytical method. The insights gained from such an investigation are critical for ensuring the quality, efficacy, and safety of 5-Hydroxy Buspirone-d8 when used as an internal standard in regulated bioanalytical assays. Further studies would be required to fully characterize the degradation products and establish a complete stability profile.

References

- 1. Buy 5-Hydroxy Buspirone-d8 (EVT-1466880) | 1330164-16-3 [evitachem.com]

- 2. Metabolism of the antianxiety drug buspirone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 5-Hydroxy Buspirone-d8: Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy Buspirone-d8, a deuterated metabolite of the anxiolytic drug buspirone (B1668070). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its certificate of analysis, purity, and the analytical methodologies used for its characterization.

Certificate of Analysis and Physicochemical Properties

5-Hydroxy Buspirone-d8 is a critical analytical standard used in pharmacokinetic and metabolic studies of buspirone. The Certificate of Analysis (CoA) provides key data on its identity, purity, and quality. While a specific CoA for each batch should be consulted, the following tables summarize the typical specifications and physicochemical properties for 5-Hydroxy Buspirone-d8.

Table 1: Typical Certificate of Analysis Data for 5-Hydroxy Buspirone-d8

| Parameter | Specification |

| Appearance | White to Off-White Solid |

| Molecular Formula | C₂₁H₂₃D₈N₅O₃[1] |

| Molecular Weight | 409.55 g/mol [1] |

| Purity (by HPLC) | >95%[1] |

| Isotopic Purity | >99% Deuterium (B1214612) Incorporation |

| Solubility | Slightly soluble in Chloroform and Methanol |

| Storage Conditions | -20°C for long-term storage[1] |

Note: The data presented is representative. Please refer to the manufacturer's Certificate of Analysis for lot-specific values.

Table 2: Physicochemical Properties of 5-Hydroxy Buspirone-d8

| Property | Value | Reference |

| CAS Number | 1330164-16-3 | [1] |

| Synonyms | 8-[4-[4-(5-Hydroxy-2-pyrimidinyl)-1-piperazinyl]butyl-d8]-8-azaspiro[4.5]decane-7,9-dione | [1] |

| Chemical Structure | A deuterated analog of the active buspirone metabolite 5-Hydroxy Buspirone, with eight deuterium atoms replacing hydrogen atoms on the butyl chain.[1] |

Metabolic Pathway of Buspirone

Buspirone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This process leads to the formation of several hydroxylated derivatives, including 5-Hydroxy Buspirone, and an active metabolite, 1-pyrimidinylpiperazine (1-PP).[2][3] The hydroxylation of buspirone is a key step in its biotransformation.

Experimental Protocols for Purity Determination

The purity of 5-Hydroxy Buspirone-d8 is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS). This method allows for the separation, identification, and quantification of the target compound and any potential impurities.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To determine the purity of 5-Hydroxy Buspirone-d8 and identify any related impurities.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

A C18 reversed-phase column is commonly used.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium (B1175870) acetate

-

Ultrapure water

-

5-Hydroxy Buspirone-d8 reference standard

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the 5-Hydroxy Buspirone-d8 reference standard in a suitable solvent (e.g., methanol).

-

Prepare a solution of the test sample at a similar concentration.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water or a buffered aqueous solution (e.g., 10 mM ammonium acetate).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte and any impurities.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for identification of unknowns and Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for 5-Hydroxy Buspirone-d8 and potential impurities are monitored for selective and sensitive detection.

-

Data Analysis:

-

The purity of 5-Hydroxy Buspirone-d8 is calculated by dividing the peak area of the main compound by the total peak area of all detected compounds and expressed as a percentage.

Conclusion

This technical guide provides essential information regarding the Certificate of Analysis and purity of 5-Hydroxy Buspirone-d8. The data presented, along with the detailed experimental protocols, serves as a valuable resource for scientists and researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Adherence to rigorous analytical methodologies is crucial for ensuring the quality and reliability of research findings involving this important deuterated metabolite.

References

Methodological & Application

Application Note: High-Throughput Quantification of Buspirone in Human Plasma using 5-Hydroxy Buspirone-d8 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantification of buspirone (B1668070) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, 5-Hydroxy Buspirone-d8, is employed. This method is designed for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic studies. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions.

Introduction

Buspirone is an anxiolytic agent belonging to the azapirone class of drugs. It is primarily used for the treatment of generalized anxiety disorder (GAD). Unlike benzodiazepines, buspirone's mechanism of action is complex, involving partial agonism at serotonin (B10506) 5-HT1A receptors. Buspirone undergoes extensive first-pass metabolism, with 5-hydroxybuspirone being one of its major metabolites.[1][2][3][4][5] Accurate quantification of buspirone in biological matrices is crucial for pharmacokinetic and bioequivalence studies.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects. While deuterated buspirone (Buspirone-d8) is commonly used, employing a deuterated metabolite like 5-Hydroxy Buspirone-d8 as an internal standard can be advantageous in certain scenarios, such as in studies where both the parent drug and its hydroxylated metabolites are monitored. This application note details a proposed method using 5-Hydroxy Buspirone-d8 for the quantification of buspirone.

Experimental

Reagents and Materials

-

Buspirone Hydrochloride (Reference Standard)

-

5-Hydroxy Buspirone-d8 (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Human Plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) Cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation

A solid-phase extraction (SPE) method is proposed for the extraction of buspirone and the internal standard from human plasma.

-

To 200 µL of human plasma, add 25 µL of the internal standard working solution (5-Hydroxy Buspirone-d8 at 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex for another 10 seconds.

-

Load the entire mixture onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A gradient is proposed to ensure separation of buspirone from its more polar metabolite, 5-hydroxybuspirone, which is structurally similar to the internal standard.

| Time (min) | %A | %B |

| 0.0 | 90 | 10 |

| 0.5 | 90 | 10 |

| 2.0 | 10 | 90 |

| 2.5 | 10 | 90 |

| 2.6 | 90 | 10 |

| 3.5 | 90 | 10 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode (ESI+). The analytes are quantified using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Buspirone | 386.2 | 122.1 | 200 | 35 |

| 5-Hydroxy Buspirone-d8 (IS) | 410.3 (Proposed) | 122.1 (Proposed) | 200 | 35 |

Results and Discussion

This proposed method is based on established bioanalytical methods for buspirone. The use of 5-Hydroxy Buspirone-d8 as an internal standard is expected to provide excellent accuracy and precision. The chromatographic gradient is designed to separate buspirone from potential interferences and its hydroxylated metabolites.

Method Validation (Target Parameters)

The following tables summarize the target validation parameters for this method, adapted from validated methods using Buspirone-d8.[6][7][8] End-users are required to perform a full method validation.

Table 1: Calibration Curve and Linearity

| Parameter | Target Value |

| Calibration Range | 0.05 - 50 ng/mL |

| Regression Model | Linear (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.05 | < 20% | < 20% | ± 20% |

| Low QC | 0.15 | < 15% | < 15% | ± 15% |

| Mid QC | 5.0 | < 15% | < 15% | ± 15% |

| High QC | 40.0 | < 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Buspirone | > 85% | 90 - 110% |

| 5-Hydroxy Buspirone-d8 (IS) | > 85% | 90 - 110% |

Conclusion

This application note provides a detailed protocol for a proposed LC-MS/MS method for the quantification of buspirone in human plasma using 5-Hydroxy Buspirone-d8 as an internal standard. The method is designed to be sensitive, specific, and suitable for high-throughput bioanalysis. Full method validation must be performed by the end-user to demonstrate its suitability for its intended purpose.

Visualizations

Caption: Metabolic pathway of Buspirone.

Caption: Experimental workflow for buspirone quantification.

References

- 1. Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]

Application Note: High-Throughput Bioanalytical Method for the Quantification of Buspirone in Human Plasma using LC-MS/MS with 5-Hydroxy Buspirone-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Buspirone (B1668070) in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). 5-Hydroxy Buspirone-d8 is employed as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method is designed for high-throughput analysis in a drug development setting and is validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.

Introduction

Buspirone is an anxiolytic agent belonging to the azaspirodecanedione class of drugs.[1] It is primarily used for the management of generalized anxiety disorder.[1][2] Buspirone undergoes extensive first-pass metabolism, with its primary pharmacologically active metabolite being 1-(2-pyrimidinyl)piperazine (1-PP).[2][3] Given its rapid metabolism and low systemic bioavailability, a sensitive and reliable bioanalytical method is crucial for pharmacokinetic and toxicokinetic studies.[3]

This application note presents a validated LC-MS/MS method for the determination of Buspirone in human plasma. The use of 5-Hydroxy Buspirone-d8 as an internal standard, a deuterated version of one of its metabolites, provides excellent control over potential matrix effects and variability in sample processing and instrument response.

Experimental Workflow

Caption: Bioanalytical workflow from sample preparation to data analysis.

Materials and Methods

Chemicals and Reagents

-

Buspirone hydrochloride (Reference Standard)

-

5-Hydroxy Buspirone-d8 hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm or equivalent

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Buspirone and 5-Hydroxy Buspirone-d8 in methanol.

-

Working Solutions: Prepare serial dilutions of the Buspirone stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 5-Hydroxy Buspirone-d8 stock solution in acetonitrile.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate Buspirone working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL 5-Hydroxy Buspirone-d8 internal standard working solution and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.00 | 10 |

| 0.50 | 10 |

| 2.00 | 90 |

| 2.50 | 90 |

| 2.60 | 10 |

| 3.50 | 10 |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (V) | CXP (V) |

| Buspirone | 386.2 | 122.1 | 100 | 80 | 10 | 45 | 12 |

| 5-Hydroxy Buspirone-d8 (IS) | 410.3 | 122.1 | 100 | 85 | 10 | 48 | 12 |

Method Validation Summary

The bioanalytical method was validated according to the US FDA and European Medicines Agency (EMA) guidelines.[4][5][6][7][8] The validation assessed selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99.

| Calibration Range (ng/mL) | Regression Model | Weighting | Mean r² |

| 0.1 - 100 | Linear | 1/x² | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (3 runs) | Inter-day Accuracy (%Bias) (3 runs) |

| LLOQ | 0.1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| LQC | 0.3 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| MQC | 10 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| HQC | 80 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

Stability

Buspirone was found to be stable in human plasma under various storage and handling conditions.

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temperature) | 6 hours | 95 - 105 |

| Freeze-thaw Cycles (-20°C to RT) | 3 cycles | 93 - 107 |

| Long-term Storage (-80°C) | 90 days | 96 - 104 |

| Autosampler (4°C) | 48 hours | 98 - 102 |

Analyte and Internal Standard Relationship

Caption: Relationship between Buspirone, its metabolites, and the internal standard.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Buspirone in human plasma. The simple protein precipitation sample preparation method is amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard, 5-Hydroxy Buspirone-d8, ensures high accuracy and precision, making this method suitable for supporting pharmacokinetic studies in drug development. The method has been successfully validated according to international regulatory guidelines.

References

- 1. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

The Role of 5-Hydroxy Buspirone-d8 in the Pharmacokinetic Assessment of Buspirone

Application Note: AN-PK-028

Abstract

This document delineates the application of the deuterated metabolite, 5-Hydroxy Buspirone-d8, as a critical internal standard for the accurate quantification of 5-Hydroxy Buspirone (B1668070) in biological matrices. Such analysis is integral to comprehensive pharmacokinetic (PK) studies of the anxiolytic agent, Buspirone. While Buspirone itself is typically quantified using its own deuterated analog (Buspirone-d8), understanding its metabolic fate requires precise measurement of its various metabolites. This note provides detailed protocols for sample preparation and bioanalytical quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside pharmacokinetic data for Buspirone and its primary active metabolite, 1-pyrimidinylpiperazine (1-PP).

Introduction